molecular formula C20H18N2O5S B300929 (2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid

(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid

Cat. No. B300929
M. Wt: 398.4 g/mol
InChI Key: BBCFTLQEDNEFOD-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid, also known as EPIM, is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. EPIM is a derivative of imidazolidine-2-thione, which is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure.

Mechanism of Action

The mechanism of action of (2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid is not well understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in cellular processes.
Biochemical and physiological effects:
(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. (2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains. Additionally, (2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. (2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid is also relatively inexpensive compared to other compounds that exhibit similar activities. However, (2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid. One potential direction is to further investigate its mechanism of action. This could involve identifying the specific enzymes or proteins that are targeted by (2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid. Another potential direction is to study its potential use in combination with other compounds for the treatment of cancer or other diseases. Additionally, further studies could be conducted to investigate its potential use as a catalyst in organic reactions.

Synthesis Methods

(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid can be synthesized using a multistep synthetic route that involves the reaction of 1-(4-ethoxyphenyl)-2-thiourea with chloroacetic acid and 4-hydroxybenzaldehyde. The resulting intermediate is then reacted with sodium methoxide to produce (2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid.

Scientific Research Applications

(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. (2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid has also been studied for its potential use as a catalyst in organic reactions.

properties

Product Name

(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

2-[2-[(Z)-[1-(4-ethoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H18N2O5S/c1-2-26-15-9-7-14(8-10-15)22-19(25)16(21-20(22)28)11-13-5-3-4-6-17(13)27-12-18(23)24/h3-11H,2,12H2,1H3,(H,21,28)(H,23,24)/b16-11-

InChI Key

BBCFTLQEDNEFOD-WJDWOHSUSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC(=O)O)/NC2=S

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC(=O)O)NC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC(=O)O)NC2=S

Origin of Product

United States

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